

spectroscopic comparison of fluorinated and non-fluorinated butanes

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Compound of Interest

Compound Name: *2,2,3-Trifluorobutane*

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A Spectroscopic Comparison of Fluorinated and Non-Fluorinated Butanes

This guide provides a detailed spectroscopic comparison of n-butane and its fluorinated counterparts, 1-fluorobutane and 2-fluorobutane. The analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data Comparison

The introduction of a fluorine atom into the butane molecule significantly alters its spectroscopic properties. The high electronegativity of fluorine induces notable changes in the chemical shifts observed in NMR spectra, introduces characteristic absorption bands in IR spectra, and influences fragmentation patterns in mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The following tables summarize the ^1H and ^{13}C NMR chemical shifts for n-butane, 1-fluorobutane, and 2-fluorobutane.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound	H-1	H-2	H-3	H-4
n-Butane	0.92 (t)	1.33 (sextet)	1.33 (sextet)	0.92 (t)
1-Fluorobutane	4.45 (dt)	1.70 (m)	1.43 (m)	0.94 (t)
2-Fluorobutane	1.25 (d)	4.53 (dsept)	1.65 (m)	0.93 (t)

t = triplet, d = doublet, sextet = sextet, m = multiplet, dt = doublet of triplets, dsept = doublet of septets

Table 2: ^{13}C NMR Chemical Shift Data (ppm)

Compound	C-1	C-2	C-3	C-4
n-Butane	13.2	25.0	25.0	13.2
1-Fluorobutane	83.8 (d, $J=165$ Hz)	30.5 (d, $J=20$ Hz)	20.0 (d, $J=5$ Hz)	13.5
2-Fluorobutane	20.9 (d, $J=24$ Hz)	91.5 (d, $J=168$ Hz)	32.5 (d, $J=21$ Hz)	10.1

d = doublet, J = J-coupling constant

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The C-F bond in fluorinated butanes gives rise to a strong absorption band that is absent in the spectrum of n-butane.

Table 3: Key IR Absorption Frequencies (cm^{-1})

Compound	C-H Stretch	C-H Bend	C-F Stretch
n-Butane	2975-2845	1470-1365	N/A
1-Fluorobutane	2965-2875	~1465	~1070
2-Fluorobutane	2970-2880	~1460	~1120

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns are influenced by the presence and position of the fluorine atom.

Table 4: Major Mass Spectral Fragments (m/z) and Relative Abundances

Compound	Molecular Ion (M^+)	$[M-HF]^+$	$[M-CH_3]^+$	$[M-C_2H_5]^+$	$[C_4H_9]^+$	Base Peak
n-Butane	58 (weak)	N/A	43	29	57	43
1-Fluorobutane	76 (weak)	56	61	47	57	56
2-Fluorobutane	76 (weak)	56	61	47	57	57

Experimental Protocols

The following are general protocols for the spectroscopic analysis of volatile organic compounds like butanes.

NMR Spectroscopy

- Sample Preparation: For liquid samples like fluorinated butanes at room temperature, a few drops are dissolved in a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube. For gaseous samples like n-butane, the gas is condensed into a cold NMR tube containing the deuterated solvent and then sealed.[1][2][3]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: Standard 1H and ^{13}C NMR spectra are acquired. For fluorinated compounds, ^{19}F NMR can also be performed. DEPT, COSY, and HSQC experiments can be conducted for more detailed structural assignments.[4]

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For gaseous samples, the gas is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).[5] For liquid samples, a thin film is prepared between two salt plates.[6][7]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: A background spectrum of the empty gas cell or clean salt plates is first recorded. Then, the sample spectrum is recorded. The instrument scans the mid-IR range (typically 4000-400 cm^{-1}).[8]
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

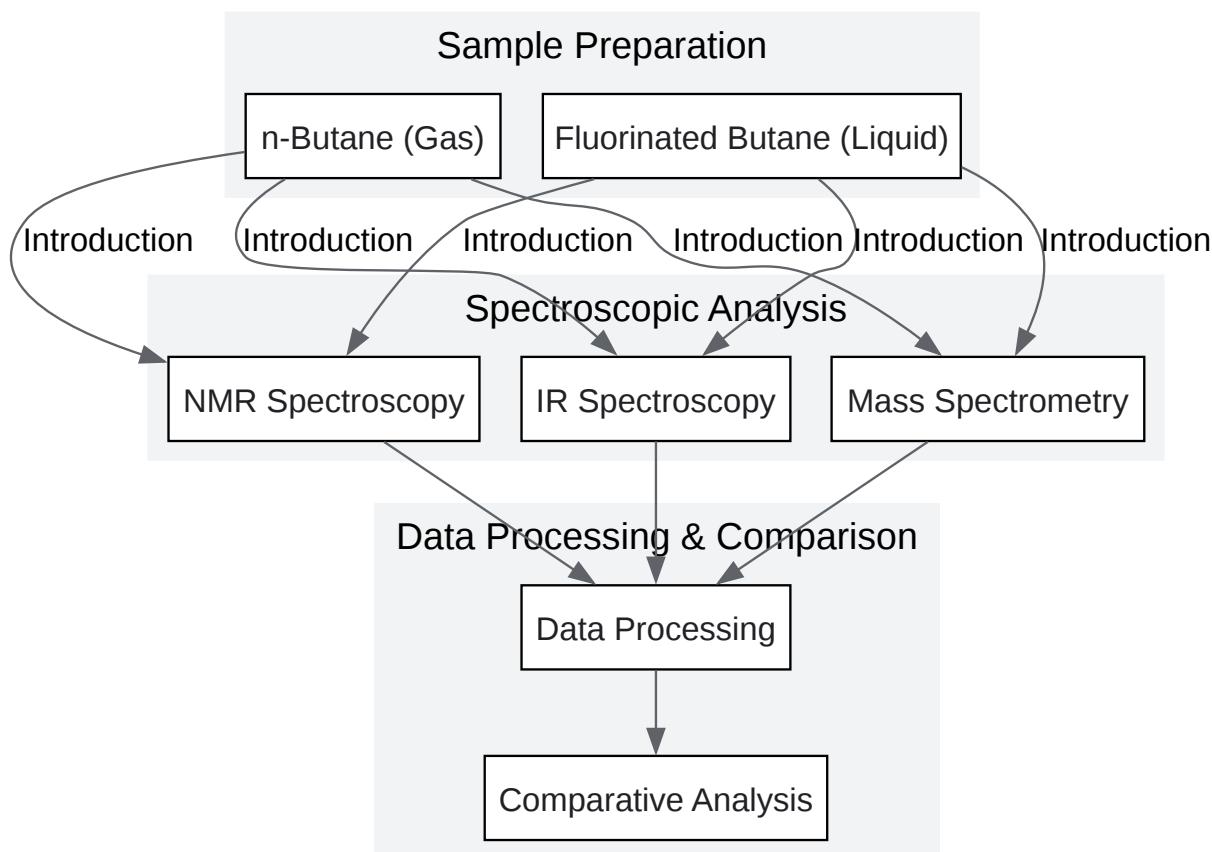
- Sample Introduction: Gaseous and volatile liquid samples are introduced directly into the ion source via a gas inlet system or through a gas chromatograph (GC-MS).[9]
- Ionization: Electron Ionization (EI) is a common method for volatile compounds. Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of butanes.

Experimental Workflow for Spectroscopic Comparison



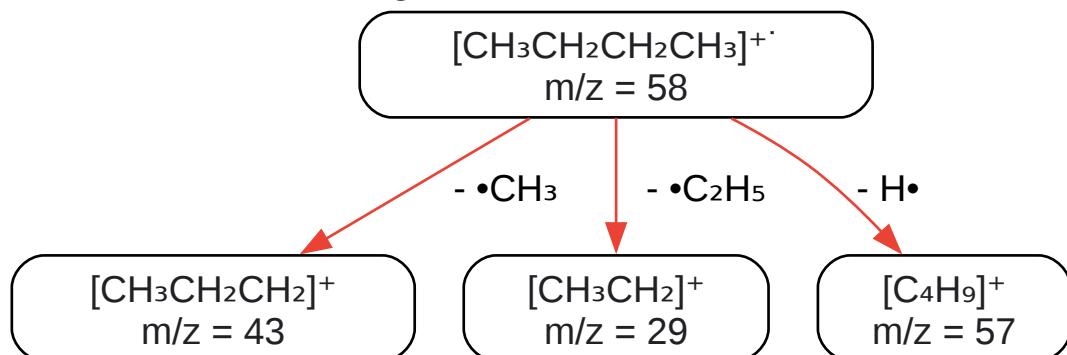
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Caption: General experimental workflow for spectroscopic comparison.

Mass Spectrometry Fragmentation Pathways

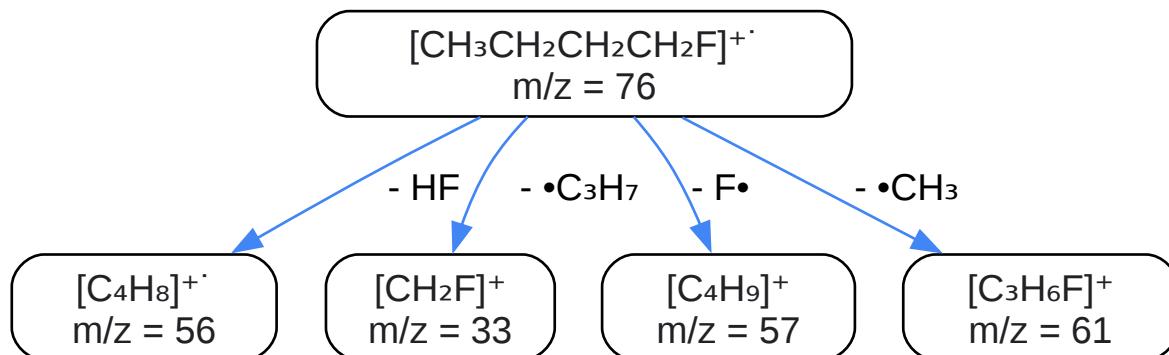
The following diagrams illustrate the primary fragmentation pathways for n-butane and 1-fluorobutane in an electron ionization mass spectrometer.

MS Fragmentation of n-Butane

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Caption: Primary MS fragmentation pathways of n-butane.

MS Fragmentation of 1-Fluorobutane

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Caption: Primary MS fragmentation pathways of 1-fluorobutane.

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